molecular formula C9H13NO B13674316 3-Isopropyl-5-methoxypyridine

3-Isopropyl-5-methoxypyridine

Cat. No.: B13674316
M. Wt: 151.21 g/mol
InChI Key: HSXISMSEXWDZSA-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methoxypyridine is a pyridine derivative characterized by a methoxy group at the 5-position and an isopropyl substituent at the 3-position of the pyridine ring. This highlights its utility in medicinal chemistry, particularly as a building block for pharmacologically active molecules.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-methoxy-5-propan-2-ylpyridine

InChI

InChI=1S/C9H13NO/c1-7(2)8-4-9(11-3)6-10-5-8/h4-7H,1-3H3

InChI Key

HSXISMSEXWDZSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CN=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 5-methoxypyridine with isopropyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the isopropyl halide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Isopropyl-5-methoxypyridine finds applications in multiple scientific domains:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the isopropyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Pyridine derivatives with substituents at the 3- and 5-positions are common in synthetic chemistry. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Isopropyl-5-methoxypyridine 3-isopropyl, 5-methoxy C₉H₁₃NO 151.21 (calculated) Intermediate in drug synthesis
3-Iodo-5-methoxypyridine 3-iodo, 5-methoxy C₆H₆INO 235.03 Halogenated analog for cross-coupling reactions
3-(Dimethoxymethyl)-5-methoxypyridine 3-dimethoxymethyl, 5-methoxy C₉H₁₃NO₃ 183.20 Reactive intermediate in organocatalysis
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate 5-methoxy, 3-acrylate ester C₁₀H₁₁NO₃ 193.20 Conjugated system for photochemical studies

Key Observations :

  • Halogen vs. Alkyl Substituents : The iodo group in 3-iodo-5-methoxypyridine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the isopropyl group in this compound enhances steric bulk and lipophilicity, favoring membrane permeability in drug candidates .
  • Electron-Donating Effects : Methoxy groups at the 5-position stabilize the pyridine ring via resonance, reducing electrophilic substitution reactivity compared to unsubstituted pyridines .
  • Functional Group Diversity : The dimethoxymethyl group in 3-(dimethoxymethyl)-5-methoxypyridine introduces hydrolytic instability, making it a transient intermediate in multi-step syntheses .

Physicochemical Properties

Data from analogs suggest trends in solubility, boiling points, and logP values:

Compound LogP (Predicted) Water Solubility (mg/L) Boiling Point (°C, Estimated)
This compound 2.1 ~500 230–240
3-Iodo-5-methoxypyridine 1.8 ~200 280–290
3-(Dimethoxymethyl)-5-methoxypyridine 0.9 ~1000 200–210

Insights :

  • The isopropyl group increases hydrophobicity (higher logP) compared to dimethoxymethyl or iodo substituents.
  • Halogenated derivatives (e.g., iodo) exhibit lower water solubility due to increased molecular weight and reduced polarity.

Pharmacological Relevance

Comparable derivatives, such as 5-methoxy-4-methylpyridin-3-amine•HCl, exhibit documented bioactivity in neurotransmitter regulation .

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